molecular formula C4H3NaO4 B8034562 sodium;(Z)-4-hydroxy-4-oxobut-2-enoate

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B8034562
M. Wt: 138.05 g/mol
InChI Key: VRVKOZSIJXBAJG-ODZAUARKSA-M
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Description

The compound with the identifier “sodium;(Z)-4-hydroxy-4-oxobut-2-enoate” is a chemical substance cataloged in various chemical databases It is known for its unique properties and applications in different scientific fields

Preparation Methods

Industrial Production Methods: In industrial settings, the production of sodium;(Z)-4-hydroxy-4-oxobut-2-enoate may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the safety and environmental compliance of the production facility. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, is common in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions: sodium;(Z)-4-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the compound’s structure, leading to a wide range of derivatives.

Scientific Research Applications

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be employed in studies involving enzyme interactions or cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or materials .

Mechanism of Action

The mechanism of action of sodium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds: sodium;(Z)-4-hydroxy-4-oxobut-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, it may exhibit higher reactivity, selectivity, or stability compared to similar compounds, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKOZSIJXBAJG-ODZAUARKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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